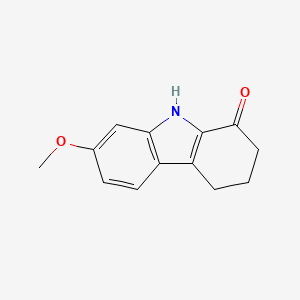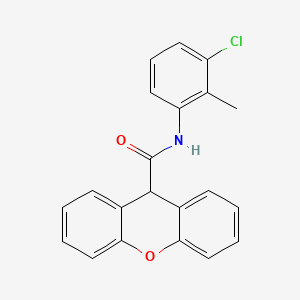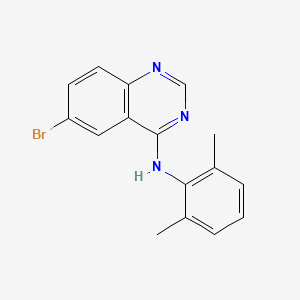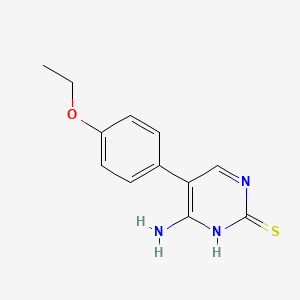
7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
Descripción general
Descripción
7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, also known as 7-MeO-THC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the family of carbazole derivatives and has been reported to exhibit a range of biological activities.
Aplicaciones Científicas De Investigación
Photophysics of Derivatives
- A study by Ghosh et al. (2013) explored the photophysical properties of two fluorophores derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one. These compounds, including a derivative similar to 7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, showed sensitivity to solvent polarity, particularly in their electronic excited states. This was evidenced through steady-state and time-resolved fluorescence experiments. The study indicates potential applications in areas where solvent polarity sensitivity is crucial, such as in fluorescence-based sensors or probes (Ghosh, Mitra, Saha, & Basu, 2013).
Antitumor Activity
- Murali et al. (2017) reported on the synthesis of hetero annulated carbazoles derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one and their potential as antitumor agents. One of the compounds, a novel pyrimido carbazole, exhibited significant in vitro anti-tumor activity, suggesting its potential as a therapeutic drug against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).
Bacterial Biotransformation
- Waldau et al. (2009) examined the bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole by Ralstonia sp. This study unveiled the metabolic pathways and byproducts of this transformation, which is relevant for understanding the environmental fate and biotechnological applications of carbazole derivatives (Waldau, Mikolasch, Lalk, & Schauer, 2009).
Synthesis of Carbazole Alkaloids
- The work of Ma et al. (2014) focused on the synthesis of various naturally occurring carbazole alkaloids, including 7-methoxy-9H-carbazole derivatives. These synthesized compounds have implications for pharmaceutical research and development, particularly in the context of natural product synthesis (Ma, Dai, Qiu, Fu, & Ma, 2014).
Hydrogen Bond Sensitive Fluorescent Probes
- Mitra et al. (2013) synthesized fluorescent carboxylic acid derivatives with a 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety. These compounds, including a derivative similar to this compound, demonstrated a shift in fluorescence maxima in response to changes in solvent polarity and hydrogen bonding ability. This research suggests potential applications in fluorescence imaging and sensing (Mitra, Ghosh, Chakraborty, Basu, & Saha, 2013).
Synthesis of Heteroannulated Carbazoles
- Martin and Prasad (2007) investigated the synthesis of isoxazolo- and pyrazolo-fused carbazoles from 2,3,4,9-tetrahydro-1H-carbazol-1-ones. This study provides insight into the chemical versatility of carbazole derivatives and their potential applications in the development of new pharmaceutical compounds (Martin & Prasad, 2007).
Propiedades
IUPAC Name |
7-methoxy-2,3,4,9-tetrahydrocarbazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-8-5-6-9-10-3-2-4-12(15)13(10)14-11(9)7-8/h5-7,14H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUQFLZVUWYPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C(=O)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B5554301.png)
![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5554302.png)
![6-[({[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5554305.png)
![2-[(2-methylbenzylidene)amino]benzonitrile](/img/structure/B5554313.png)
![1-(2-biphenylyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5554323.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5554331.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B5554337.png)

![isopropyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5554346.png)

